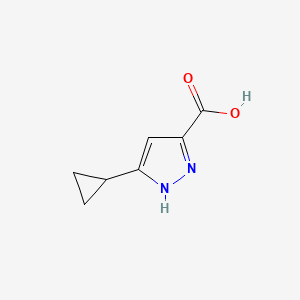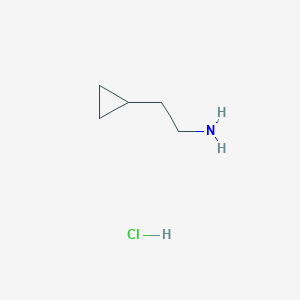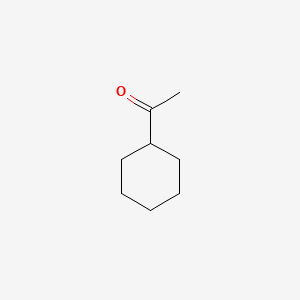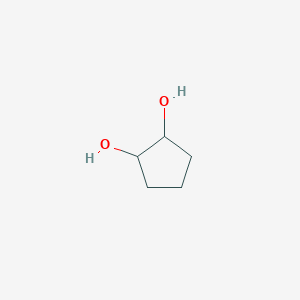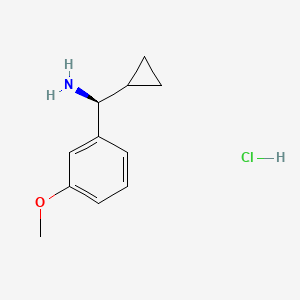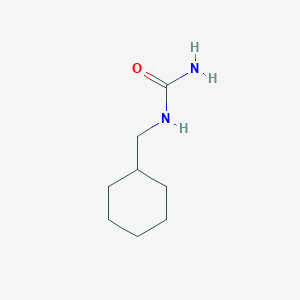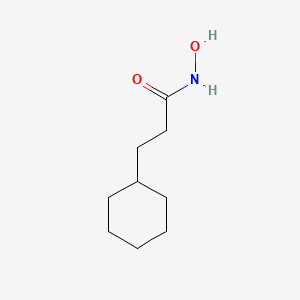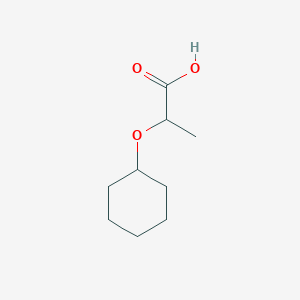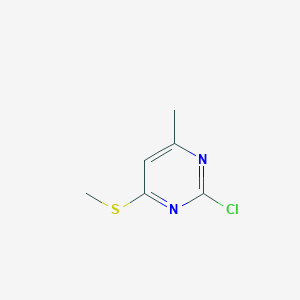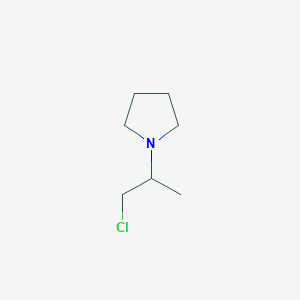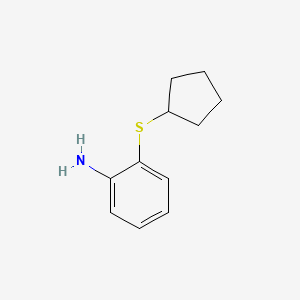
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-valeronaphthone
Übersicht
Beschreibung
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-valeronaphthone (5,5-DMVV) is a novel synthetic compound that has recently been studied for its potential applications as a therapeutic agent. 5,5-DMVV is a derivative of valeronaphthone, a naturally occurring substance found in the flowers of the Valeriana officinalis plant. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Solar Cell Applications
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-valeronaphthone derivatives have been utilized in the synthesis of oligophenylenevinylenes (OPVs). These OPVs, when used as active materials in photovoltaic cells, have demonstrated conversion efficiencies in the range of 0.5-1%. This indicates potential applications in the development of plastic solar cells (Jørgensen & Krebs, 2005).
Chemical Synthesis and Structure Analysis
In chemical synthesis, 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-valeronaphthone-related compounds have been used to synthesize new molecules with distinct structural features. For instance, its reaction with pyridine and aqueous potassium carbonate has led to the creation of novel ylides, with their crystal structures confirming unique betaine nature (Kuhn, Al-Sheikh, & Steimann, 2003).
Anti-Inflammatory Drug Development
There's evidence of its derivatives being explored for developing novel anti-inflammatory drugs. N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids synthesized from it have shown significant anti-inflammatory activity, outperforming aspirin in some cases (Li et al., 2008).
Glycerol Conversion into Platform Chemicals
It has been used in the acid-catalyzed condensation of glycerol with other chemicals, leading to the formation of [1,3]dioxan-5-ols, which are potential novel platform chemicals. This signifies its role in catalysis and renewable material processing (Deutsch, Martin, & Lieske, 2007).
Antimicrobial Activity
Some derivatives have displayed moderate antimicrobial activity in assays, indicating potential applications in the development of new antimicrobial agents (Babu, Prasad, Reddy, & Raju, 2008).
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-2-ylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-21(2)14-23-20(24-15-21)10-6-5-9-19(22)18-12-11-16-7-3-4-8-17(16)13-18/h3-4,7-8,11-13,20H,5-6,9-10,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIKLJARIQCPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646033 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-valeronaphthone | |
CAS RN |
898756-41-7 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-naphthalenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



